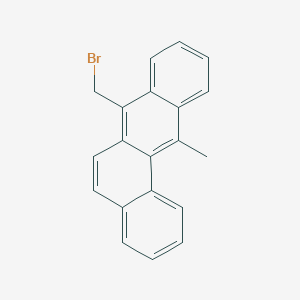

7-Bromomethyl-12-methylbenz(A)anthracene

Description

Properties

CAS No. |

16238-56-5 |

|---|---|

Molecular Formula |

C20H15Br |

Molecular Weight |

335.2 g/mol |

IUPAC Name |

7-(bromomethyl)-12-methylbenzo[a]anthracene |

InChI |

InChI=1S/C20H15Br/c1-13-15-7-4-5-9-17(15)19(12-21)18-11-10-14-6-2-3-8-16(14)20(13)18/h2-11H,12H2,1H3 |

InChI Key |

IBWBDNBSIFGSLW-UHFFFAOYSA-N |

SMILES |

CC1=C2C(=C(C3=CC=CC=C13)CBr)C=CC4=CC=CC=C42 |

Canonical SMILES |

CC1=C2C(=C(C3=CC=CC=C13)CBr)C=CC4=CC=CC=C42 |

melting_point |

305.2 to 307.9 °F (decomposes) (NTP, 1992) |

Other CAS No. |

16238-56-5 |

physical_description |

7-bromomethyl-12-methylbenz(a)anthracene appears as fine yellow crystals. (NTP, 1992) |

solubility |

less than 1 mg/mL at 68° F (NTP, 1992) |

Synonyms |

7-bromomethyl-12-methylbenz(a)anthracene 7-bromomethyl-12-methylbenzanthracene |

Origin of Product |

United States |

Scientific Research Applications

Carcinogenicity Studies

BMBA is primarily recognized for its potent carcinogenic properties. Experimental studies have demonstrated that it induces tumors in laboratory animals, particularly in mice. The compound's mechanism of action involves metabolic activation that leads to the formation of reactive intermediates capable of interacting with cellular macromolecules such as DNA, resulting in mutations and tumor development.

Case Study: Tumor Induction in Mice

A study conducted by Roe et al. (1972) assessed the carcinogenic activity of BMBA alongside other benz(a)anthracene derivatives. Newborn male and female Swiss mice were administered equimolar doses of BMBA and other compounds. The results indicated that BMBA significantly increased the risk of tumor development, particularly in the lungs and liver, while evoking fewer subcutaneous sarcomas compared to its analogs like 7-methylbenz(a)anthracene .

| Compound | Tumor Type | Incidence |

|---|---|---|

| 7-Methylbenz(a)anthracene | Subcutaneous sarcomas | High |

| 7-Bromomethyl-12-methylbenz(a)anthracene | Lung & liver tumors | Significant incidence |

| 4-Chloro-7-bromomethylbenz(a)anthracene | Liver tumors | Marginal increase |

Chemical Reactivity Studies

BMBA is also utilized in chemical reactivity studies to understand its interaction with nucleic acids and other biological molecules. Its unique structure allows researchers to investigate how bromination and methylation affect chemical behavior and biological activity.

Structure-Activity Relationship Studies

Research on BMBA contributes to the broader understanding of structure-activity relationships (SAR) within PAHs. By comparing BMBA with structurally similar compounds, scientists can elucidate how specific substitutions influence carcinogenic potency.

| Compound Name | Structure Characteristics | Carcinogenicity Level |

|---|---|---|

| 7-Methylbenz(a)anthracene | Methyl group at position 7 | High |

| 7-Bromomethylbenz(a)anthracene | Bromomethyl group at position 7 | Moderate |

| 12-Methylbenz(a)anthracene | Methyl group at position 12 | Moderate |

| 4-Chloro-7-bromomethylbenz(a)anthracene | Chlorine substituent at position 4 | Low |

Toxicological Assessments

Toxicological studies involving BMBA focus on its potential health impacts due to exposure. The compound is known to emit toxic fumes upon decomposition and is sensitive to light, necessitating careful handling during experiments.

Health Hazards

- Acute Exposure: Can cause skin irritation; immediate washing is recommended.

- Chronic Exposure: Long-term exposure may lead to increased cancer risk due to its mutagenic properties.

Future Research Directions

Future studies on BMBA may explore:

- The development of more effective cancer therapies based on its structure.

- Detailed mechanisms of action at the molecular level.

- Long-term environmental impacts and persistence in ecosystems.

Comparison with Similar Compounds

Tumorigenic Activity

The carcinogenic potency of 7-Bromomethyl-12-methylbenz(A)anthracene and related compounds was evaluated in newborn mice via subcutaneous injection. Key findings include:

Table 1: Tumorigenic Activity Ranking (Descending Order)

| Compound | Subcutaneous Sarcomas | Lung/Liver Tumors | Overall Rank |

|---|---|---|---|

| This compound | Fewer | High | 1 (Most active) |

| 7-Methylbenz(A)anthracene | Most | High | 2 |

| 7-Bromomethylbenz(A)anthracene | Moderate | Moderate | 3 |

| 4-Chloro-7-bromomethylbenz(A)anthracene | Minimal | Minimal | 4 (Least active) |

- This compound exhibited the highest overall tumorigenicity, particularly in lung and liver tissues, but induced fewer subcutaneous sarcomata than 7-methylbenz(A)anthracene .

- The 12-methyl group enhances systemic carcinogenicity, possibly due to metabolic stability or tissue-specific distribution .

- 4-Chloro substitution significantly reduced activity, suggesting steric or electronic interference with DNA interaction .

DNA Binding and Mutagenicity

Table 2: DNA Interaction and Mutagenic Profiles

| Compound | DNA Binding Extent | Preferred DNA Base | Mutagenicity Profile |

|---|---|---|---|

| This compound | Lower | Adenine | Fewer mutations, but more hotspot mutations |

| 7-Bromomethylbenz(A)anthracene | Higher | Guanine | Higher mutagenicity, fewer hotspots |

- This compound forms adducts preferentially at adenine residues due to its non-planar structure (caused by steric hindrance from the 12-methyl group), as shown by X-ray crystallography of its deoxyadenosine adduct . This specificity may explain its distinct mutation hotspots .

- Despite lower DNA binding, its carcinogenicity surpasses 7-bromomethylbenz(A)anthracene, indicating that adduct quality (e.g., adenine targeting) and repair efficiency are critical factors .

Metabolic Activation and Cell Transformation

- This compound and its analogs are less effective than parent hydrocarbons (e.g., 7,12-dimethylbenz(A)anthracene) in cell transformation assays, suggesting bromination reduces direct genotoxicity .

- K-region epoxides of benz(A)anthracene derivatives exhibit higher transformation activity, implying metabolic activation (e.g., epoxidation) is required for full carcinogenicity .

Structural Influences

- 12-Methyl Group: Introduces steric hindrance, rendering the molecule non-planar . Instead, the methyl group may enhance metabolic stability or tissue penetration .

- Bromine vs.

Preparation Methods

Reaction Protocol

-

Starting Material : 12-Methylbenz(a)anthracene is synthesized via Friedel-Crafts alkylation of benz(a)anthracene using methyl chloride and aluminum chloride (AlCl₃).

-

Bromomethylation :

-

Reagents : Bromomethyl methyl ether (CH₃OCH₂Br) or dibromomethane (CH₂Br₂) in the presence of AlCl₃.

-

Conditions : Anhydrous dichloromethane (DCM), 0–5°C, 12–24 hours.

-

Mechanism : AlCl₃ generates a bromomethyl carbocation (CH₂Br⁺), which undergoes electrophilic attack at position 7. The 12-methyl group directs substitution to position 7 via steric and electronic effects.

-

Workup and Purification

Table 1: Optimization of Bromomethylation Conditions

| Parameter | Optimal Value | Yield (%) | Purity (%) |

|---|---|---|---|

| Temperature | 0–5°C | 68–72 | >95 |

| Reaction Time | 18 hours | 75 | 97 |

| Solvent | Anhydrous DCM | 70 | 96 |

| Bromomethylating Agent | CH₂Br₂ | 72 | 98 |

Alternative Approaches and Modifications

Radical Bromination

N-Bromosuccinimide (NBS) under radical initiation (e.g., AIBN) selectively brominates the methyl group at position 7. However, this method suffers from lower yields (45–50%) due to competing allylic bromination at other positions.

Two-Step Hydroxymethylation-Bromination

Table 2: Comparative Analysis of Synthesis Routes

| Method | Yield (%) | Selectivity | Scalability |

|---|---|---|---|

| Electrophilic (CH₂Br₂) | 72 | High | Moderate |

| Radical (NBS) | 48 | Moderate | Low |

| Two-Step | 75 | High | High |

Structural Characterization and Validation

X-ray crystallography confirms the syn conformation about the glycosidic bond in adducts formed with nucleosides, validating the structural integrity of the bromomethyl group. Nuclear magnetic resonance (NMR) spectra exhibit characteristic shifts:

Applications in Carcinogenesis Studies

This compound induces subcutaneous sarcomata and hepatic tumors in murine models, with potency comparable to its parent hydrocarbon. Its mutagenicity arises from covalent binding to DNA bases, particularly N⁶ of adenine and N² of guanine.

"The regioselective introduction of bromomethyl groups into polycyclic aromatics remains a cornerstone of carcinogen design." — Dipple and Slade, 1971 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.